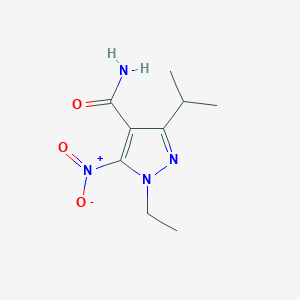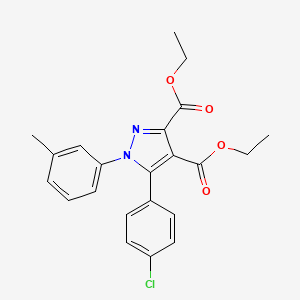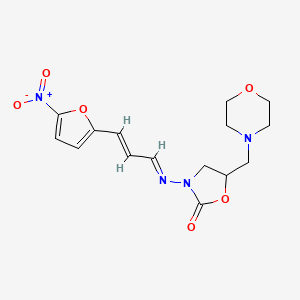![molecular formula C26H39N3Na2O6S2 B12887602 Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate CAS No. 478250-26-9](/img/structure/B12887602.png)
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate is a complex organic compound that belongs to the class of benzoimidazoles This compound is characterized by its unique structure, which includes a heptadecyl chain and a benzoimidazo-pyrazole core with disulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl 2-chloro-3-oxobutanoate and various sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as surfactants and catalysts.
作用機序
The mechanism of action of Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Benzoimidazo-thiazole derivatives: Known for their antimicrobial properties.
Imidazo-pyrazole derivatives: Studied for their anticancer activities.
Uniqueness
Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate stands out due to its unique combination of a long heptadecyl chain and disulfonate groups, which confer distinct physicochemical properties and enhance its solubility and reactivity in various environments .
特性
CAS番号 |
478250-26-9 |
|---|---|
分子式 |
C26H39N3Na2O6S2 |
分子量 |
599.7 g/mol |
IUPAC名 |
disodium;2-heptadecyl-3H-pyrazolo[1,5-a]benzimidazole-3,6-disulfonate |
InChI |
InChI=1S/C26H41N3O6S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(37(33,34)35)26-27-23-20-21(36(30,31)32)18-19-24(23)29(26)28-22;;/h18-20,25H,2-17H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
HHRKWVDRDOZBQC-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NN2C3=C(C=C(C=C3)S(=O)(=O)[O-])N=C2C1S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)






![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
